molecular formula C27H27N5O3 B2603747 5-ethyl-7-(4-(4-methylbenzoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1040673-80-0

5-ethyl-7-(4-(4-methylbenzoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

Cat. No.: B2603747
CAS No.: 1040673-80-0
M. Wt: 469.545
InChI Key: BWCGHGVITCPOQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-ethyl-7-(4-(4-methylbenzoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a complex organic compound that belongs to the class of pyrazolopyridines. This compound is notable for its intricate structure, which includes a pyrazolo[4,3-c]pyridine core, a phenyl group, and a piperazine moiety substituted with a 4-methylbenzoyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-7-(4-(4-methylbenzoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one typically involves multiple steps:

    Formation of the Pyrazolo[4,3-c]pyridine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolo[4,3-c]pyridine ring system.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki coupling reaction, using a phenylboronic acid and a suitable halogenated pyrazolo[4,3-c]pyridine intermediate.

    Attachment of the Piperazine Moiety: The piperazine ring is typically introduced through a nucleophilic substitution reaction, where a halogenated intermediate reacts with piperazine.

    Addition of the 4-Methylbenzoyl Group: The final step involves the acylation of the piperazine nitrogen with 4-methylbenzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions, higher yields, and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group or the phenyl ring, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of N-substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound is studied for its potential as a pharmacophore. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, 5-ethyl-7-(4-(4-methylbenzoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases, including cancer and neurological disorders.

Industry

In the industrial sector, the compound could be used in the development of new materials or as a catalyst in chemical reactions due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 5-ethyl-7-(4-(4-methylbenzoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels, depending on the biological context. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolopyridines: Compounds with similar core structures but different substituents.

    Phenylpiperazines: Compounds with a phenyl group attached to a piperazine ring.

    Benzoylpiperazines: Compounds with a benzoyl group attached to a piperazine ring.

Uniqueness

What sets 5-ethyl-7-(4-(4-methylbenzoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one apart is its combination of a pyrazolo[4,3-c]pyridine core with a phenyl group and a piperazine moiety substituted with a 4-methylbenzoyl group. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for research and development.

Properties

IUPAC Name

5-ethyl-7-[4-(4-methylbenzoyl)piperazine-1-carbonyl]-2-phenylpyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N5O3/c1-3-29-17-22(24-23(18-29)27(35)32(28-24)21-7-5-4-6-8-21)26(34)31-15-13-30(14-16-31)25(33)20-11-9-19(2)10-12-20/h4-12,17-18H,3,13-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWCGHGVITCPOQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C(=O)C5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.